5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile 5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile
Brand Name: Vulcanchem
CAS No.: 69720-51-0
VCID: VC21448955
InChI: InChI=1S/C8H5ClN6/c9-6-1-2-7(14-13-6)15-8(11)5(3-10)4-12-15/h1-2,4H,11H2
SMILES: C1=CC(=NN=C1N2C(=C(C=N2)C#N)N)Cl
Molecular Formula: C8H5ClN6
Molecular Weight: 220.62g/mol

5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile

CAS No.: 69720-51-0

Cat. No.: VC21448955

Molecular Formula: C8H5ClN6

Molecular Weight: 220.62g/mol

* For research use only. Not for human or veterinary use.

5-Amino-1-(6-Chloropyridazin-3-Yl)-1H-Pyrazole-4-Carbonitrile - 69720-51-0

Specification

CAS No. 69720-51-0
Molecular Formula C8H5ClN6
Molecular Weight 220.62g/mol
IUPAC Name 5-amino-1-(6-chloropyridazin-3-yl)pyrazole-4-carbonitrile
Standard InChI InChI=1S/C8H5ClN6/c9-6-1-2-7(14-13-6)15-8(11)5(3-10)4-12-15/h1-2,4H,11H2
Standard InChI Key LMNKIHGNJVOKAJ-UHFFFAOYSA-N
SMILES C1=CC(=NN=C1N2C(=C(C=N2)C#N)N)Cl
Canonical SMILES C1=CC(=NN=C1N2C(=C(C=N2)C#N)N)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

5-Amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carbonitrile features a pyrazole core with an amino group at position 5, a carbonitrile (C≡N) group at position 4, and a 6-chloropyridazin-3-yl substituent at the N1 position. This structural arrangement creates a nitrogen-rich heterocyclic system with multiple potential hydrogen bonding sites.

The compound bears structural similarity to ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate, which has been characterized crystallographically . In the related carboxylate compound, the dihedral angle between the pyrazole and pyridazine rings is remarkably small (0.16°), indicating a highly planar conformation that may also be present in our target compound .

PropertyPredicted ValueBasis for Prediction
AppearanceCrystalline solidSimilar pyrazole derivatives
Melting Point~160-180°CComparable to 5-amino-3-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (160-161°C)
SolubilitySoluble in organic solvents (DMSO, DMF, chloroform); poorly soluble in waterTypical for similar heterocycles
Molecular Weight~234 g/molCalculated from molecular formula

Spectroscopic Characteristics

Based on the spectroscopic data of related compounds, the following characteristic signals would be expected:

FT-IR Spectroscopy:

  • N-H stretching of amino group: ~3300-3400 cm⁻¹

  • C≡N stretching: ~2210 cm⁻¹

  • C=N and C=C stretching: ~1600-1500 cm⁻¹

  • C-Cl stretching: ~750 cm⁻¹

¹H NMR Spectroscopy:
The compound would likely show signals for:

  • Amino group protons (NH₂): ~5.0-6.0 ppm (broad singlet)

  • Pyrazole C-H: ~7.0-8.0 ppm (singlet)

  • Pyridazine C-H: ~7.5-8.5 ppm (doublets)

Hydrogen Bonding Patterns and Crystal Structure

Intramolecular Hydrogen Bonding

Similar to the related carboxylate compound, 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carbonitrile likely forms intramolecular hydrogen bonds. The ethyl carboxylate analog demonstrates S(6) ring motifs due to N-H···N and N-H···O intramolecular hydrogen bonds . In our target compound, the amino group at position 5 of the pyrazole ring could form similar hydrogen bonds with the pyridazine nitrogen and possibly with the nitrile nitrogen.

Intermolecular Hydrogen Bonding and Crystal Packing

The crystal packing of the related carboxylate derivative reveals interesting supramolecular architectures:

  • Molecules form dimers through N-H···N hydrogen bonds, generating R₄₄(10) ring motifs

  • These dimers further connect into polymeric chains through C-H···N interactions, forming R₂₂(6) ring motifs

In the case of our carbonitrile derivative, similar dimerization patterns might occur, though the specific ring motifs would differ due to the presence of the nitrile group instead of the carboxylate functionality.

Synthesis Methodologies

General Approach to Pyrazole-Carbonitrile Synthesis

The synthesis of 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carbonitrile would likely follow methodologies similar to those used for related pyrazole derivatives. A general synthetic pathway can be inferred from reported procedures for similar compounds.

Structure-Activity Relationships

Comparison with Related Derivatives

Several structurally related compounds provide insights into potential structure-activity relationships:

CompoundStructural DifferencePotential Impact on Activity
5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrilePyrimidine ring with methyl groups instead of chloropyridazineDifferent electron distribution and hydrophobicity
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylateCarboxylate instead of carbonitrileDifferent hydrogen bonding capabilities and metabolic stability
5-amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrileMore complex fused ring systemDifferent conformational flexibility and lipophilicity

Electronic and Steric Factors

The presence of the chlorine atom on the pyridazine ring likely influences:

  • Electronic properties through its electron-withdrawing effect

  • Lipophilicity and membrane permeability

  • Potential binding interactions with biological targets

The carbonitrile group at position 4 of the pyrazole ring would provide:

  • A site for potential hydrogen bond acceptance

  • Opportunities for further derivatization

  • Increased metabolic stability compared to some other functional groups

Future Research Directions

Structural Modifications

Future research could explore structural modifications of 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carbonitrile to:

  • Replace the chlorine with other halogens or functional groups

  • Introduce substituents on the pyrazole ring

  • Convert the nitrile to other functional groups

  • Explore fused ring systems incorporating the basic scaffold

Comprehensive Biological Evaluation

A thorough investigation of the biological activities of this compound would be valuable, including:

  • Antimicrobial screening

  • Enzyme inhibition assays

  • Cell-based cytotoxicity studies

  • Structure-activity relationship studies with derivatives

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